An In-depth Technical Guide to 2-Chlorobenzo[d]oxazol-4-amine (CAS 1783568-99-9)
An In-depth Technical Guide to 2-Chlorobenzo[d]oxazol-4-amine (CAS 1783568-99-9)
Introduction: The Benzoxazole Scaffold in Modern Chemistry
The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and diverse substitution possibilities have led to the development of numerous compounds with a wide array of biological activities and material properties.[3][4] This guide focuses on a specific derivative, 2-Chlorobenzo[d]oxazol-4-amine, providing a comprehensive overview of its predicted properties, potential synthesis, and areas of scientific interest. By examining the influence of the chloro and amino substituents on the benzoxazole core, we can infer the chemical behavior and potential utility of this compound.
Chemical Identity and Predicted Physicochemical Properties
IUPAC Name: 2-chloro-1,3-benzoxazol-4-amine Molecular Formula: C₇H₅ClN₂O Molecular Weight: 168.58 g/mol
While experimental data is scarce, we can predict certain physicochemical properties based on its structure and compare them with known values of related compounds.
| Property | Predicted/Inferred Value | Reference Compound Data |
| Melting Point (°C) | Not available | 2-Chlorobenzoxazole: 7 °C[5] |
| Boiling Point (°C) | Not available | 2-Chlorobenzoxazole: 201-202 °C[5] |
| Water Solubility | Low | 2-Chlorobenzoxazole: Not miscible in water[5] |
| pKa | Not available | 2-Chlorobenzoxazole: 0.62±0.10 (Predicted)[5] |
| Physical Form | Expected to be a solid | 4-Aminobenzoxazole: White to brown solid |
dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label="N"]; N [label="O"]; O [label="Cl"]; P [label="NH₂"];
A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; A -- G [len=1.5]; G -- H [len=1.5]; H -- C [len=1.5]; G -- M [label="", len=1.5]; H -- N [label="", len=1.5]; M -- I [label="", len=1.5]; I -- N [label="", len=1.5]; I -- O [label="", len=1.5]; D -- P [label="", len=1.5]; } Chemical structure of 2-Chlorobenzo[d]oxazol-4-amine
Proposed Synthesis and Reactivity Profile
A plausible synthetic route to 2-Chlorobenzo[d]oxazol-4-amine can be extrapolated from established methods for benzoxazole synthesis.[6][7] A common starting material would be a substituted 2-aminophenol.
Step-by-Step Protocol (Hypothetical):
-
Starting Material: The synthesis would likely begin with a suitably substituted o-aminophenol, such as 2,4-diaminophenol.
-
Chlorination: Selective chlorination of the 2-position of the resulting benzoxazole precursor would be a key step.
-
Cyclization: The cyclization to form the oxazole ring can be achieved using various reagents, such as phosgene or its equivalents, or through oxidative cyclization methods.[6][7]
The reactivity of 2-Chlorobenzo[d]oxazol-4-amine is dictated by the interplay of its functional groups. The chlorine atom at the 2-position is expected to be susceptible to nucleophilic substitution, making it a versatile handle for further derivatization.[8] The amino group at the 4-position is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. The benzoxazole ring itself can participate in electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.
Predicted Spectroscopic Characteristics
The structural features of 2-Chlorobenzo[d]oxazol-4-amine would give rise to a unique spectroscopic fingerprint.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants will be influenced by the positions of the chloro and amino groups. We can anticipate two doublets in the aromatic region corresponding to the protons on the benzene ring. The amine protons would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) would likely be deshielded, appearing at a downfield chemical shift.
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the oxazole ring (around 1650 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 168, along with an M+2 peak of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.
Potential Applications and Biological Activity
While no specific biological activities have been reported for 2-Chlorobenzo[d]oxazol-4-amine, the broader class of aminobenzoxazoles has shown significant promise in several therapeutic areas.[1][3]
-
Antimicrobial and Antifungal Agents: Numerous 2-aminobenzoxazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[3][4]
-
Anticancer Agents: The benzoxazole scaffold is present in several compounds investigated for their anticancer properties.[1]
-
Anti-inflammatory Activity: Substituted benzoxazoles have been explored as potential anti-inflammatory agents, with some showing selective inhibition of COX-2 enzymes.[9]
The unique substitution pattern of 2-Chlorobenzo[d]oxazol-4-amine makes it an interesting candidate for screening in these and other biological assays. Its utility as a synthetic intermediate could also lead to the development of novel compounds with improved therapeutic profiles.
Inferred Safety and Handling
Given the lack of a specific Material Safety Data Sheet (MSDS), a cautious approach to handling is warranted, based on the known hazards of related compounds.
General Precautions:
-
Skin and Eye Contact: Similar to other chlorinated heterocyclic compounds and aromatic amines, 2-Chlorobenzo[d]oxazol-4-amine is likely to be a skin and eye irritant.[10][11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Inhalation and Ingestion: The compound may be harmful if inhaled or swallowed.[12] Work should be conducted in a well-ventilated area, and ingestion should be avoided.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]
First Aid Measures (General Recommendations):
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[13]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[13]
-
Inhalation: Move the individual to fresh air.[13]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[13]
Conclusion
2-Chlorobenzo[d]oxazol-4-amine (CAS 1783568-99-9) represents an under-explored area of benzoxazole chemistry. While direct experimental data remains elusive, this in-depth analysis, based on the known properties of related compounds, provides a valuable framework for future research. Its predicted reactivity and the established biological potential of the aminobenzoxazole scaffold suggest that this compound could be a valuable building block for the synthesis of novel bioactive molecules and functional materials. Further experimental investigation is necessary to validate these predictions and unlock the full potential of this intriguing molecule.
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+Nu-
2-Chloro-benzoxazole-4-amineNucleophile
Meisenheimer Complex (Resonance Stabilized)
+Cl-
2-Substituted-benzoxazole-4-amine